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Compound of Interest

Compound Name: 2-Amino-4,6-dibromopyrimidine

Cat. No.: B113111 Get Quote

This guide provides a detailed spectroscopic comparison of 2-Amino-4,6-dibromopyrimidine
with its chloro and methyl analogs, offering valuable data for researchers, scientists, and

professionals in drug development. The information presented is essential for the identification,

characterization, and quality control of these important heterocyclic compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Amino-4,6-
dibromopyrimidine and its derivatives. Due to the limited availability of experimental data for

2-Amino-4,6-dibromopyrimidine in the public domain, some values are predicted based on

trends observed in related halo- and alkyl-substituted pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Predicted/Experimental)
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Compound Solvent
Chemical Shift (δ)
ppm & Multiplicity

Assignment

2-Amino-4,6-

dibromopyrimidine
DMSO-d₆

~7.5 (s, 1H)~7.2 (br s,

2H)
H-5-NH₂

2-Amino-4,6-

dichloropyrimidine
DMSO-d₆

~7.0 - 8.0 (br s,

2H)~6.5 - 7.5 (s, 1H)
-NH₂H-5

2-Amino-4,6-

dimethylpyrimidine
CDCl₃

6.27 (s, 1H)4.85 (br s,

2H)2.29 (s, 6H)
H-5-NH₂-CH₃

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental)

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Amino-4,6-

dibromopyrimidine
DMSO-d₆

~163 (C-2)~158 (C-4,

C-6)~95 (C-5)
Predicted values

2-Amino-4,6-

dichloropyrimidine
DMSO-d₆

~163 (C-4)~158 (C-2,

C-6)~103 (C-5)
Predicted values[1]

2-Amino-4,6-

dimethylpyrimidine
- 167.6162.7108.424.1 C-4, C-6C-2C-5-CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
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Functional Group
2-Amino-4,6-
dibromopyrimidine
(Predicted)

2-Amino-4,6-
dichloropyrimidine[
2]

2-Amino-4,6-
dimethylpyrimidine
[3]

N-H Stretching

(Amine)
3400 - 3300 (doublet)

3470 (asym), 3390

(sym)
3320, 3160

N-H Bending (Amine) ~1640 1650 1640

C=N/C=C Stretching

(Ring)
~1570, ~1450 ~1570, ~1450 1595, 1560

C-X (Halogen)

Stretching
~600-700 (C-Br) ~800 (C-Cl) -

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragments Notes

2-Amino-4,6-

dibromopyrimidine

252.88 / 254.88 /

256.88

Fragments from loss

of Br, HCN

Isotopic pattern for

two bromine atoms

(1:2:1 ratio) is

expected.

2-Amino-4,6-

dichloropyrimidine
163 / 165 / 167 [M-Cl]⁺, [M-Cl, HCN]⁺

Isotopic pattern for

two chlorine atoms

(9:6:1 ratio) is a key

identifier.[1]

2-Amino-4,6-

dimethylpyrimidine
123 [M-CH₃]⁺, [M-HCN]⁺ -

UV-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Absorption Maxima (λmax)
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Compound Solvent λmax (nm) Notes

2-Amino-4,6-

dibromopyrimidine
Methanol ~240, ~280

Predicted based on

trends for

aminopyrimidines.

2-Amino-4,6-

dichloropyrimidine
- -

Data not readily

available.

2-Amino-4,6-

dimethylpyrimidine
Acetonitrile ~420

Data from a study on

proton transfer

complexes.[4]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of pyrimidine derivatives and should be adapted

based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrimidine compound for ¹H

NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5]

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

Data Acquisition:

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A spectral

width of 0-12 ppm is typically sufficient.

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm.

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and calibrate the chemical shift scale using an internal standard (e.g.,
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TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine relative proton

counts.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

Sample Preparation: Place approximately 1-2 mg of the solid sample and 100-200 mg of dry,

spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.[5] Grind the mixture

thoroughly to obtain a fine, homogeneous powder.

Pellet Formation: Transfer a portion of the powder into a pellet die and apply pressure

(typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire

a background spectrum of a blank KBr pellet or the empty sample compartment. Then,

acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

[5]

Data Processing: The instrument software automatically ratios the sample spectrum against

the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent (e.g., methanol, acetonitrile).

Method of Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Electron Ionization (EI) at 70 eV is a common method for these types of

compounds, leading to characteristic fragmentation patterns.[1] Electrospray Ionization (ESI)

is an alternative soft ionization technique.

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge

(m/z) ratio. The resulting mass spectrum plots ion intensity versus m/z.
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Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze

the isotopic pattern, which is particularly informative for halogenated compounds, and the

fragmentation pattern to deduce structural information.[5]

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an

absorbance reading within the linear range of the instrument (typically below 1.0).

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g.,

200-400 nm for these compounds). Use a matched cuvette containing the pure solvent as a

reference.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel pyrimidine derivative.
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General workflow for spectroscopic analysis.

This comprehensive guide serves as a foundational resource for the spectroscopic analysis of

2-Amino-4,6-dibromopyrimidine and its key derivatives. The provided data and protocols will

aid researchers in the accurate identification and characterization of these compounds in their

scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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